molecular formula C18H22N2O2S B12619190 4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione CAS No. 917837-16-2

4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B12619190
CAS No.: 917837-16-2
M. Wt: 330.4 g/mol
InChI Key: NFYLXKUMVQXYFJ-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of appropriate benzyl derivatives with thiazinane precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione
  • 4-(4-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
  • 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione

Uniqueness

4-Amino-3,5-dibenzyl-1lambda~6~,4-thiazinane-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibenzyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

917837-16-2

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3,5-dibenzyl-1,1-dioxo-1,4-thiazinan-4-amine

InChI

InChI=1S/C18H22N2O2S/c19-20-17(11-15-7-3-1-4-8-15)13-23(21,22)14-18(20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2

InChI Key

NFYLXKUMVQXYFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(CS1(=O)=O)CC2=CC=CC=C2)N)CC3=CC=CC=C3

Origin of Product

United States

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